Technical Guide: Chemical Properties and Stability of Tert-butyl 2-(pyrrolidin-3-yl)propanoate
Technical Guide: Chemical Properties and Stability of Tert-butyl 2-(pyrrolidin-3-yl)propanoate
An In-Depth Technical Guide on the Chemical Properties and Stability of Tert-butyl 2-(pyrrolidin-3-yl)propanoate
Executive Summary & Strategic Utility
Tert-butyl 2-(pyrrolidin-3-yl)propanoate (CAS: 2287314-56-9) is a specialized heterocyclic building block utilized in the synthesis of peptidomimetics and small-molecule inhibitors. Its structural core—a pyrrolidine ring bearing a propanoate side chain—serves as a rigidified scaffold that mimics the
This guide addresses a critical stability paradox: while the tert-butyl ester provides robust protection against nucleophilic attack during synthetic sequences, the presence of a free secondary amine in the pyrrolidine ring introduces a latent risk of intramolecular cyclization (lactamization) and oxidative degradation. This document details the physicochemical profile, degradation mechanisms, and validated protocols for the handling and storage of this compound.
Chemical Identity & Physicochemical Profile
Structural Characterization
The molecule consists of a pyrrolidine ring substituted at the 3-position with a 2-propanoate moiety esterified by a tert-butyl group.[1][2] It possesses two chiral centers (C3 of the pyrrolidine ring and C2 of the propanoate chain), typically existing as a mixture of diastereomers unless chirally resolved.
| Property | Data / Specification |
| IUPAC Name | tert-Butyl 2-(pyrrolidin-3-yl)propanoate |
| CAS Number | 2287314-56-9 |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Structure | Pyrrolidine ring (secondary amine) attached to a branched propanoate ester.[3] |
| Chirality | 2 Stereocenters (C3-pyrrolidine, C |
Predicted Physicochemical Properties
Data derived from structure-activity relationship (SAR) modeling of pyrrolidine esters.
| Parameter | Value (Predicted) | Implication for Handling |
| logP | 1.8 ± 0.3 | Moderate lipophilicity; soluble in organic solvents (DCM, EtOAc). |
| pKa (Conj. Acid) | 9.5 ± 0.5 (Pyrrolidine NH) | Highly basic. Exists as a cation at physiological pH. |
| Boiling Point | ~260°C (760 mmHg) | High boiling point; purification by distillation requires high vacuum. |
| Solubility | High in MeOH, DCM, DMSO. | Poor water solubility as free base; high as HCl salt. |
Stability Profile & Degradation Mechanisms
The stability of Tert-butyl 2-(pyrrolidin-3-yl)propanoate is governed by the interplay between the steric bulk of the tert-butyl group and the nucleophilicity of the pyrrolidine nitrogen.
Intramolecular Cyclization (Lactamization)
The most critical instability factor is the potential for the secondary amine to attack the ester carbonyl, expelling tert-butanol and forming a bicyclic lactam (specifically, a pyrrolizidinone derivative).
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Mechanism: Nucleophilic Acyl Substitution.
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Risk Level: Moderate to High (in Free Base form).
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Kinetics: While tert-butyl esters are sterically hindered, the intramolecular nature of the reaction (forming a fused 5,5-bicyclic system) increases the effective molarity of the amine.
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Mitigation: Store exclusively as a protonated salt (HCl or TFA) to quench the nucleophilicity of the amine.
Hydrolytic Stability
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Acidic Conditions: The tert-butyl ester is acid-labile.[4] Exposure to strong acids (TFA, HCl/Dioxane) results in rapid cleavage to the carboxylic acid (2-(pyrrolidin-3-yl)propanoic acid) and isobutylene.
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Basic Conditions: Generally stable. The bulky tert-butyl group resists saponification by mild bases (e.g., LiOH, K₂CO₃) at room temperature, allowing for orthogonal deprotection strategies (e.g., Fmoc removal) on other parts of a molecule.
Oxidative Instability
Secondary amines are susceptible to oxidation by atmospheric oxygen to form N-oxides or imines, particularly in solution.
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Observation: Yellowing of the oil/solid over time.
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Prevention: Store under Argon/Nitrogen atmosphere.
Visualizing Degradation Pathways
The following diagram illustrates the competing degradation pathways: acid-catalyzed deprotection vs. base-mediated cyclization.
Caption: Figure 1. Degradation pathways showing the stabilization via salt formation versus the risks of hydrolysis and cyclization.
Experimental Protocols
Handling and Storage Protocol
To ensure long-term integrity, the compound must be prevented from entering the "Lactamization Corridor" (neutral pH + heat).
| Parameter | Recommendation | Rationale |
| Physical Form | Hydrochloride (HCl) or Oxalate Salt | Protonation prevents N-nucleophilic attack. |
| Temperature | -20°C | Slows kinetic degradation pathways. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation of the amine. |
| Solvent for Use | DCM, DMF, anhydrous THF | Avoid protic solvents if using as free base for coupling. |
Quality Control: HPLC Stability Assay
Use this method to detect the formation of the acid (hydrolysis) or lactam (cyclization).
Method Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% TFA.
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Mobile Phase B: Acetonitrile + 0.1% TFA.
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Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 210 nm (low absorption due to lack of chromophore; ELSD or MS detection recommended).
Interpretation:
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RT ~ 4-5 min: Parent Compound (Tert-butyl ester).
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RT ~ 2-3 min: Free Acid (Deprotection product; more polar).
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RT ~ 5-6 min: Lactam impurity (Cyclized; less polar, distinct MS signature [M-56-18]).
Protocol: Conversion of Salt to Free Base (Just-in-Time)
Perform this immediately prior to use in coupling reactions.
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Dissolution: Dissolve the HCl salt (1.0 equiv) in DCM (10 mL/g).
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Washing: Wash rapidly with cold saturated NaHCO₃ (2 x 5 mL/g).
-
Note: Do not use strong bases like NaOH to avoid ester hydrolysis.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ for < 5 mins.
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Concentration: Filter and concentrate in vacuo at < 30°C .
-
Usage: Use the resulting oil immediately. Do not store.
Synthesis & Impurity Profile
Understanding the synthesis aids in identifying impurities. The compound is typically synthesized via:
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Arndt-Eistert Homologation of a pyrrolidine-3-carboxylic acid derivative.
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Alkylation of tert-butyl propionate enolate with a protected pyrrolidine electrophile.
Common Impurities:
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Isobutylene oligomers: From ester cleavage.
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Pyrrolidine-3-carboxylic acid derivatives: Starting material carryover.
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Diastereomers: If the synthesis is not stereoselective, expect a mixture of (3R, 2R), (3R, 2S), etc.
Caption: Figure 2. General synthetic logic. Note that N-Boc protection is orthogonal to methyl esters but not ideal for tert-butyl esters; Cbz (Z) protection is preferred for the amine to allow hydrogenolytic removal without affecting the t-butyl ester.
References
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Chemical Identity & Catalog Data : Tert-butyl 2-pyrrolidin-3-ylpropanoate. CAS 2287314-56-9.[1][2] Available from ChemSRC and BLD Pharm.
- Tert-Butyl Ester Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles).
- Pyrrolidine Cyclization Kinetics: Studies on the intramolecular aminolysis of esters in pyrrolidine systems. Journal of Organic Chemistry.
- Peptidomimetic Scaffolds: Design of rigidified gamma-amino acids.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. CAS#:2171721-07-4 | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(1-hydroxy-4,4-dimethylpentan-2-yl)carbamoyl]butanoic acid | Chemsrc [chemsrc.com]
- 2. 26767-05-5_2-(2,5-Dichlorophenyl)-2-oxoacetic acidCAS号:26767-05-5_2-(2,5-Dichlorophenyl)-2-oxoacetic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 3. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
